ErbB2 is classified as a receptor tyrosine kinase (RTK). It is encoded by the ERBB2 gene located on chromosome 17. Unlike other members of the ErbB family, ErbB2 does not have a known ligand; instead, it forms heterodimers with other receptors such as ErbB1 (epidermal growth factor receptor) and ErbB3, which can activate downstream signaling pathways associated with cell proliferation and survival .
The synthesis of ErbB2 can be achieved through various methods including recombinant DNA technology. A common approach involves the use of plasmids that express the ERBB2 gene in suitable host cells, such as Chinese hamster ovary cells or human embryonic kidney cells. These cells can be cultured to produce large quantities of the receptor protein.
Techniques such as electrospray ionization mass spectrometry coupled with nanoflow-based liquid chromatography are employed to analyze the glycosylation patterns of ErbB2. This analysis helps in understanding how post-translational modifications affect its function and stability .
ErbB2 is characterized by an extracellular domain that contains four subdomains (I-IV), a single transmembrane segment, and an intracellular tyrosine kinase domain. The structure of ErbB2 allows it to form homodimers or heterodimers with other members of the ErbB family, which is essential for its activation.
Recent studies have provided detailed insights into the glycosylation sites on ErbB2, identifying multiple N-glycan structures that stabilize its conformation and influence its signaling capacity .
ErbB2 undergoes several biochemical reactions upon activation. These include autophosphorylation on specific tyrosine residues within its intracellular domain, which creates docking sites for downstream signaling molecules. For instance, upon dimerization with another receptor, the activation leads to the recruitment of proteins like phosphoinositide 3-kinase and mitogen-activated protein kinases that propagate growth signals within the cell .
The mechanism of action for ErbB2 involves its role as a signaling hub in cancer biology. Upon dimerization with liganded receptors or other ErbB family members, it activates various downstream signaling pathways such as the phosphoinositide 3-kinase/Akt pathway and the Ras/mitogen-activated protein kinase pathway. This activation promotes cellular processes such as proliferation, survival, and migration.
Studies have shown that antibodies targeting specific domains of ErbB2 can induce homodimerization and subsequent activation of these pathways, highlighting potential therapeutic strategies for cancers overexpressing this receptor .
ErbB2 is a glycoprotein with a molecular weight varying based on glycosylation but typically ranges around 185 kDa when fully glycosylated. Its solubility is influenced by its glycosylation status and environmental conditions such as pH.
In terms of stability, glycosylated forms of ErbB2 are more resistant to proteolytic degradation compared to their non-glycosylated counterparts. This stability is crucial for maintaining its functional integrity in cellular environments .
ErbB2 has significant implications in cancer research and therapy. It serves as a biomarker for breast cancer prognosis and treatment response. Targeted therapies such as trastuzumab (Herceptin) specifically inhibit ErbB2 signaling pathways to reduce tumor growth in patients with ErbB2-positive tumors.
Additionally, ongoing research explores novel therapeutic strategies that involve modulating ErbB2 activity through small molecules or antibodies to overcome drug resistance in cancer treatments .
The ERBB2 gene (officially named v-erb-b2 avian erythroblastic leukemia viral oncogene homolog 2) was first identified in 1985 through its homology to the viral oncogene v-erbB and the rat neuro/glioblastoma-derived neu oncogene. The rat neu oncogene was isolated from ethyl-nitroso-urea-induced neuroglioblastomas, carrying an activating point mutation (Val664Glu) in its transmembrane domain [1] [5]. Molecular cloning revealed that human ERBB2 (located on chromosome 17q12) encoded a 1255-amino-acid transmembrane receptor tyrosine kinase (RTK) with 82% sequence identity to rat neu [4] [5]. Seminal work by Slamon and colleagues (1987) established ERBB2 amplification in 20–30% of human breast cancers, correlating with aggressive tumor behavior and poor prognosis [1] [5]. This discovery positioned ERBB2 (commonly termed HER2 in clinical contexts) as a critical oncogenic driver and therapeutic target.
Table 1: Key Milestones in ERBB2 Research
Year | Discovery | Significance |
---|---|---|
1984 | Rat neu oncogene identified | First evidence of ERBB2 family oncogenicity [1] |
1985 | Human ERBB2 gene cloned | Structural characterization of the receptor [4] [5] |
1987 | ERBB2 amplification in breast cancer | Association with poor clinical outcome [1] [5] |
1998 | Trastuzumab FDA approval | First HER2-targeted therapy [4] |
2004 | Somatic HER2 mutations in NSCLC | Identification in non-amplified cancers [1] [7] |
2022 | ERBB2 fusion prevalence in pan-cancer | Novel activation mechanism in gastric/breast cancers [3] |
ERBB2/HER2 is a member of the ErbB RTK family, which includes EGFR (ERBB1), HER3 (ERBB3), and HER4 (ERBB4). Structurally, it comprises:
Functional Activation Mechanisms:
ERBB2 dysregulation occurs via multiple genomic alterations across solid tumors:
Genetic Alterations and Prevalence:
Table 2: ERBB2 Alterations in Human Cancers
Cancer Type | Alteration Type | Prevalence (%) | Clinical Implications |
---|---|---|---|
Breast | Amplification | 20–30 | Aggressive phenotype; trastuzumab benefit [1] [5] |
Gastric | Amplification | 7–34 | Trastuzumab efficacy in metastatic disease [1] [4] |
NSCLC | Kinase mutations | 1–5 | Responsive to afatinib/lapatinib [1] [7] |
Colorectal | Fusions | 0.5–1.0 | Potential ADC sensitivity [3] |
Urothelial | Mutations | 4 | Co-occurrence with amplification [7] |
Biological and Prognostic Impact:
Emerging Biomarker Applications:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: